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molecular formula C11H12O2S B1592499 2-(Phenylthio)ethyl acrylate CAS No. 95175-38-5

2-(Phenylthio)ethyl acrylate

Cat. No. B1592499
M. Wt: 208.28 g/mol
InChI Key: RHOOUTWPJJQGSK-UHFFFAOYSA-N
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Patent
US08097688B2

Procedure details

60 g of hydroxyethyl benzene thiol and 44.7 g of chloride acrylate were reacted in 244 g of pyridine at 25° C. for 4 hours and then formed by distillation into 2-(phenylthio)ethyl acrylate with 80% yield. A synthetic monomer 6 was obtained with 82% yield in the same manner as in Synthesis Example 1 except that 2-(phenylthio)ethyl acrylate was used in place of phenoxyethyl acrylate.
Name
hydroxyethyl benzene thiol
Quantity
60 g
Type
reactant
Reaction Step One
Name
chloride acrylate
Quantity
44.7 g
Type
reactant
Reaction Step One
Quantity
244 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
OCC[C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=1[SH:10].[C:11]([O-:15])(=[O:14])[CH:12]=[CH2:13].[Cl-].N1C=CC=[CH:19][CH:18]=1>>[C:11]([O:15][CH2:18][CH2:19][S:10][C:5]1[CH:4]=[CH:9][CH:8]=[CH:7][CH:6]=1)(=[O:14])[CH:12]=[CH2:13] |f:1.2|

Inputs

Step One
Name
hydroxyethyl benzene thiol
Quantity
60 g
Type
reactant
Smiles
OCCC1=C(C=CC=C1)S
Name
chloride acrylate
Quantity
44.7 g
Type
reactant
Smiles
C(C=C)(=O)[O-].[Cl-]
Name
Quantity
244 g
Type
reactant
Smiles
N1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C=C)(=O)OCCSC1=CC=CC=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 80%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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